molecular formula C17H17N3O6S B11610622 N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B11610622
M. Wt: 391.4 g/mol
InChI Key: DLOPNEDHLAUMLN-VCHYOVAHSA-N
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Description

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic rings, sulfonamide groups, and hydrazone linkages, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with various molecular targets. The hydrazone linkage can form stable complexes with metal ions, which can interfere with biological processes. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Similar compounds to N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include other hydrazone derivatives and sulfonamide-containing molecules. These compounds share similar structural features but differ in their specific substituents and overall reactivity. For example:

Properties

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O6S/c21-14-4-2-1-3-12(14)10-18-20-17(22)11-19-27(23,24)13-5-6-15-16(9-13)26-8-7-25-15/h1-6,9-10,19,21H,7-8,11H2,(H,20,22)/b18-10+

InChI Key

DLOPNEDHLAUMLN-VCHYOVAHSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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